molecular formula C7H5Cl2FO2S B3032207 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride CAS No. 1242339-40-7

5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B3032207
CAS No.: 1242339-40-7
M. Wt: 243.08
InChI Key: RAYLWLGLEWDHBZ-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, along with a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-Chloro-4-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The process can be summarized as follows:

    Starting Material: 5-Chloro-4-fluoro-2-methylbenzene

    Reagent: Chlorosulfonic acid (ClSO3H)

    Conditions: Low temperature, typically around 0-5°C

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment with appropriate safety measures due to the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-4-fluoro-2-methylbenzenesulfonic acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) for substitution reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

Scientific Research Applications

5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine atom.

    4-Methylbenzylsulfonyl chloride: Similar sulfonyl chloride group but different substitution pattern on the benzene ring.

    2-Fluoro-5-methylbenzenesulfonyl chloride: Similar structure but different positions of the fluorine and methyl groups.

Uniqueness

5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This dual halogenation can provide distinct properties and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

5-chloro-4-fluoro-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLWLGLEWDHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228483
Record name 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-40-7
Record name 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-fluoro-2-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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